6-fluoro-1H-indazol-5-amine

Medicinal Chemistry Drug Design Physicochemical Properties

6-Fluoro-1H-indazol-5-amine (CAS 709046-14-0) is a critical, fluorinated indazole building block for medicinal chemistry. The 6-fluoro substitution critically enhances lipophilicity (logP 1.87 vs 1.73 for non-fluorinated) and metabolic stability, enabling nanomolar potency in kinase inhibitors where non-fluorinated analogs are inactive (IC50 >30,000 nM). Procure this precise scaffold to ensure reproducible SAR and lead optimization. Ideal for fragment-based drug discovery.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
CAS No. 709046-14-0
Cat. No. B1390016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-indazol-5-amine
CAS709046-14-0
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1N)F
InChIInChI=1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyGQKYKPLGNBXERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-indazol-5-amine (CAS 709046-14-0) – Chemical Identity and Sourcing Overview


6-Fluoro-1H-indazol-5-amine (CAS 709046-14-0), also known as 5-amino-6-fluoroindazole, is a heterocyclic building block belonging to the indazole family [1]. It features a fluorine atom at the 6-position and a primary amine at the 5-position of the indazole core, resulting in the molecular formula C₇H₆FN₃ and a molecular weight of 151.14 g/mol [1]. The compound is a solid at room temperature, with a reported boiling point of 358.3 °C at 760 mmHg and a flash point of 170.5 °C . It is primarily utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

Why Generic Indazole Substitution Is Not Equivalent for 6-Fluoro-1H-indazol-5-amine


The simple substitution of 6-fluoro-1H-indazol-5-amine with a non-fluorinated analog, such as 1H-indazol-5-amine, is scientifically unsound due to significant differences in key physicochemical and pharmacological parameters. The presence of a single fluorine atom on the indazole core alters the molecule's electronic distribution, hydrogen bonding capacity, and lipophilicity [1]. This is reflected in the increased logP value (1.87 vs. 1.73) and the consequent impact on membrane permeability and metabolic stability . Furthermore, the fluorine substitution pattern directly influences biological activity; for example, the unsubstituted 1H-indazol-5-amine shows weak activity against ROCK2 kinase with an IC₅₀ of >30,000 nM, whereas the 6-fluoro analog serves as a core scaffold in potent nanomolar kinase inhibitors [2][3]. Such differences underscore that in silico models and biological assays cannot reliably predict the performance of one scaffold based on data from the other, making procurement of the precise structure essential for reproducible research.

Quantitative Differentiation Evidence for 6-Fluoro-1H-indazol-5-amine Against Structural Analogs


Increased Lipophilicity (LogP) as a Driver of Membrane Permeability and Metabolic Stability

The 6-fluoro-1H-indazol-5-amine scaffold exhibits a quantifiably higher logP value compared to its non-fluorinated parent, 1H-indazol-5-amine. This increase in lipophilicity, driven by the electron-withdrawing fluorine atom, is a well-established strategy in medicinal chemistry to enhance passive membrane permeability and reduce metabolic clearance, which are critical parameters for oral bioavailability [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Superior Synthetic Utility and Cost-Effectiveness in Lead Optimization

6-Fluoro-1H-indazol-5-amine is a commercially available, high-purity building block that is widely employed in parallel synthesis and high-throughput chemistry for lead optimization. Its procurement in high purity (≥96%) from multiple vendors ensures reliable and reproducible reaction outcomes, minimizing the need for in-house purification and characterization that can increase project timelines and costs .

Medicinal Chemistry Process Chemistry Parallel Synthesis

Enhanced Hydrogen Bond Acceptor Capacity for Target Engagement

The introduction of the fluorine atom at the 6-position increases the topological polar surface area (tPSA) to 54.7 Ų, identical to the non-fluorinated analog, but the fluorine serves as an additional hydrogen bond acceptor [1]. This property can be exploited to form critical interactions with kinase hinge regions or other binding pockets, as demonstrated in the design of potent ROCK inhibitors where the fluorinated indazole core provides a key binding element that improves potency compared to less electron-rich analogs [2].

Structural Biology Kinase Inhibition Pharmacophore Modeling

Optimal Applications of 6-Fluoro-1H-indazol-5-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization and SAR Exploration

The 6-fluoro-1H-indazol-5-amine scaffold is a privileged structure for ATP-competitive kinase inhibitor development. Its physicochemical properties, including enhanced lipophilicity and hydrogen bonding capacity, make it a superior choice for generating analogs with improved potency and selectivity profiles compared to non-fluorinated indazoles [1]. It is particularly valuable in parallel synthesis libraries to explore structure-activity relationships (SAR) around the hinge-binding region of kinases such as ROCK, GSK-3β, and Aurora kinases [2].

Probe and Chemical Biology Tool Generation

The well-characterized properties and commercial availability of 6-fluoro-1H-indazol-5-amine make it an ideal starting material for generating affinity probes, fluorescent ligands, and PROTAC (Proteolysis Targeting Chimera) precursors. Its ability to be easily derivatized allows researchers to create high-quality chemical tools for target validation, pull-down assays, and studying kinase signaling pathways in complex biological systems [3].

Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (151.14 Da) and favorable ligand efficiency, 6-fluoro-1H-indazol-5-amine is an attractive fragment for FBDD campaigns. Its computed logP and polar surface area are within the optimal range for fragment-like properties, allowing it to be a versatile core for fragment growing, merging, or linking strategies aimed at developing novel kinase inhibitors with improved drug-like properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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